molecular formula C12H12F13I B045199 1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluoro-8-iodododecane CAS No. 120695-82-1

1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluoro-8-iodododecane

Cat. No.: B045199
CAS No.: 120695-82-1
M. Wt: 530.11 g/mol
InChI Key: BEQLOSVHRBTANS-UHFFFAOYSA-N
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Description

1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluoro-8-iodododecane is a useful research compound. Its molecular formula is C12H12F13I and its molecular weight is 530.11 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: PFAS (per- and polyfluoroalkyl substances) -> OECD Category. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

The primary targets of 1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluoro-8-iodododecane are currently unknown. This compound is a type of polyfluorinated iodine alkane (PFI), which are important intermediates in the synthesis of organic fluoride products . .

Mode of Action

As a PFI, it may interact with various biological targets, but the exact mechanisms of these interactions and the resulting changes are currently unknown .

Biochemical Pathways

PFIs have been detected in fluoropolymers as residual raw materials , suggesting they may interact with biochemical pathways related to polymer synthesis or degradation.

Pharmacokinetics

The compound has a molecular weight of 445.948 , which may influence its absorption and distribution. It is insoluble in water , which could affect its bioavailability and excretion

Result of Action

Some PFIs have been shown to have potential estrogenic effects , but it is unclear if this specific compound has similar effects. More research is needed to determine the specific molecular and cellular effects of this compound.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. Its stability may be affected by light, as it is light sensitive . Additionally, its action and efficacy could be influenced by temperature, as it has a specific melting point (-45 °C) and boiling point (117.1±8.0 °C at 760 mmHg) .

Properties

IUPAC Name

1,1,1,2,2,3,3,4,4,5,5,6,6-tridecafluoro-8-iodododecane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12F13I/c1-2-3-4-6(26)5-7(13,14)8(15,16)9(17,18)10(19,20)11(21,22)12(23,24)25/h6H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEQLOSVHRBTANS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12F13I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80382179
Record name 1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluoro-8-iodododecane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80382179
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

530.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

120695-82-1
Record name 1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluoro-8-iodododecane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80382179
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluoro-8-iodododecane
Reactant of Route 2
1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluoro-8-iodododecane
Reactant of Route 3
1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluoro-8-iodododecane
Reactant of Route 4
1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluoro-8-iodododecane
Reactant of Route 5
1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluoro-8-iodododecane
Reactant of Route 6
1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluoro-8-iodododecane

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